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molecular formula C14H11ClO2S B8396182 4-Chloro-2-(phenylsulfinyl)acetophenone

4-Chloro-2-(phenylsulfinyl)acetophenone

Cat. No. B8396182
M. Wt: 278.8 g/mol
InChI Key: MNLZOQROSQVGMX-UHFFFAOYSA-N
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Patent
US03957769

Procedure details

To a vigorously stirred solution of 199 g. (0.75 mole) of 4-chloro-2-(phenylthio)acetophenone in 2 liters of 1,2-dimethoxyethane (glyme) is added a solution of 175.5 g. (0.825 mole) of sodium periodate; the mixture is heated at 40°C for 7 days. The mixture is then filtered from the inorganic materials and the glyme distilled from the filtrate to give a slurry of crystals. These are filtered and this mixture of sulfoxide and starting material is separated from the inorganic contaminants by extraction into abs. ethanol. After filtration and concentration, the residue is dissolved in 1.5 liters of boiling hexane to give (after cooling and filtration) 91.8 g. of product, melting point 129°-130°C.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0.825 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:4][CH:3]=1.I([O-])(=O)(=O)=[O:19].[Na+]>COCCOC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH2:9][C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[O:11])=[O:19])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(=O)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.825 mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered from the inorganic materials
DISTILLATION
Type
DISTILLATION
Details
the glyme distilled from the filtrate
CUSTOM
Type
CUSTOM
Details
to give a slurry of crystals
FILTRATION
Type
FILTRATION
Details
These are filtered
ADDITION
Type
ADDITION
Details
this mixture of sulfoxide
CUSTOM
Type
CUSTOM
Details
is separated from the inorganic contaminants by extraction into abs
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 1.5 liters of boiling hexane
CUSTOM
Type
CUSTOM
Details
to give
TEMPERATURE
Type
TEMPERATURE
Details
(after cooling and filtration) 91.8 g

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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